molecular formula C21H22N2O5S B3003575 (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate CAS No. 953242-39-2

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate

Cat. No.: B3003575
CAS No.: 953242-39-2
M. Wt: 414.48
InChI Key: QYGXBADHWJIGPN-UHFFFAOYSA-N
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Description

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate is a complex organic compound that features both oxazole and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate typically involves the formation of the oxazole ring followed by the introduction of the benzoate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The benzoate group can then be introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-23(4-2)29(25,26)19-12-10-17(11-13-19)21(24)27-15-18-14-20(28-22-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXBADHWJIGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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